Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate
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Overview
Description
Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate typically involves a multi-step process. One common method involves the condensation of benzaldehyde, ethyl acetoacetate, and urea under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as using environmentally friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce dihydropyrimidine derivatives .
Scientific Research Applications
Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the NF-kB inflammatory pathway, which plays a crucial role in regulating immune responses and inflammation . Additionally, the compound may exert its effects by modulating the expression of specific proteins involved in apoptosis and cell survival .
Comparison with Similar Compounds
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound shares a similar pyrimidine core structure but differs in the substituents attached to the ring.
Methyl esters of 5-aroyl-6-aryl-2-oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acids: These compounds have similar structural features and are synthesized using similar methods.
Uniqueness: Methyl 5-benzoyl-2-oxo-6-phenyl-1,2,3,6-tetrahydropyrimidine-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its potential neuroprotective and anti-inflammatory activities make it a valuable compound for further research and development .
Properties
Molecular Formula |
C19H16N2O4 |
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Molecular Weight |
336.3 g/mol |
IUPAC Name |
methyl 5-benzoyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-6-carboxylate |
InChI |
InChI=1S/C19H16N2O4/c1-25-18(23)16-14(17(22)13-10-6-3-7-11-13)15(20-19(24)21-16)12-8-4-2-5-9-12/h2-11,15H,1H3,(H2,20,21,24) |
InChI Key |
SGYBCDQFLNSPMR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C(NC(=O)N1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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